Cas no 1774993-14-4 (4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine)

4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine
- 1774993-14-4
- EN300-1943048
-
- インチ: 1S/C12H14F3NO/c13-12(14,15)11(16)4-2-8-1-3-10-9(7-8)5-6-17-10/h1,3,7,11H,2,4-6,16H2
- InChIKey: CFQCLGALOKERRR-UHFFFAOYSA-N
- ほほえんだ: FC(C(CCC1C=CC2=C(C=1)CCO2)N)(F)F
計算された属性
- せいみつぶんしりょう: 245.10274856g/mol
- どういたいしつりょう: 245.10274856g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 35.2Ų
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1943048-10.0g |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine |
1774993-14-4 | 10g |
$5405.0 | 2023-05-27 | ||
Enamine | EN300-1943048-5g |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine |
1774993-14-4 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1943048-10g |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine |
1774993-14-4 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1943048-0.25g |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine |
1774993-14-4 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1943048-2.5g |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine |
1774993-14-4 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1943048-0.5g |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine |
1774993-14-4 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1943048-1.0g |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine |
1774993-14-4 | 1g |
$1256.0 | 2023-05-27 | ||
Enamine | EN300-1943048-0.1g |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine |
1774993-14-4 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1943048-0.05g |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine |
1774993-14-4 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1943048-5.0g |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine |
1774993-14-4 | 5g |
$3645.0 | 2023-05-27 |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amineに関する追加情報
4-(2,3-Dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine: A Comprehensive Overview
4-(2,3-Dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine, identified by the CAS number 1774993-14-4, is a novel organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a trifluorobutyl group with a dihydrobenzofuran moiety. The integration of these functional groups imparts distinctive chemical properties that make it a subject of interest in contemporary research.
The synthesis of 4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine involves a multi-step process that typically begins with the preparation of the dihydrobenzofuran derivative. Recent advancements in catalytic methods have enabled researchers to optimize the reaction conditions for higher yield and purity. The use of transition metal catalysts has been particularly effective in facilitating the coupling reactions required for constructing the core structure of this compound.
One of the most promising applications of this compound lies in its potential as a building block in medicinal chemistry. The trifluorobutyl group is known for its lipophilic properties, which can enhance drug bioavailability. Meanwhile, the dihydrobenzofuran moiety contributes to the molecule's ability to interact with various biological targets. Recent studies have explored its role as a lead compound in the development of novel therapeutics targeting neurodegenerative diseases and inflammatory conditions.
In addition to its pharmacological applications, 4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine has shown promise in materials science. Its unique electronic properties make it a candidate for use in advanced polymers and organic electronics. Researchers have reported that incorporating this compound into polymer matrices can improve their thermal stability and mechanical properties.
The environmental impact of this compound has also been a focus of recent studies. While it exhibits high stability under standard conditions, its degradation pathways under specific environmental conditions are being investigated to ensure sustainable practices in its production and application.
In conclusion, 4-(2,3-dihydro-1-benzofuran-5-yli)-trifluorobutanamino, with CAS number 1774993 ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃
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